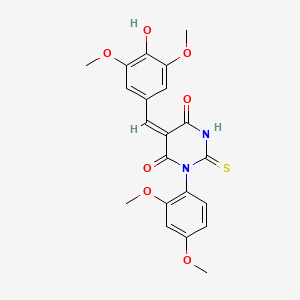
3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one, also known as ATTA, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound has been studied extensively for its unique chemical and biological properties, which make it an attractive candidate for use in scientific research.
作用機序
The mechanism of action of 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one may act by inhibiting the growth of bacteria and fungi by interfering with their cell wall synthesis. 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory properties. 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one in lab experiments is its high purity and yield. 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one is also a relatively inexpensive compound, making it a cost-effective option for scientific research. However, one limitation of using 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for research involving 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one. One area of research is the development of new synthetic methods for 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one, which may lead to improved yields and purity. Another area of research is the development of new applications for 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one, such as its use as a potential drug for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one, which may lead to the development of new drugs with improved efficacy and fewer side effects.
合成法
The synthesis of 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one involves the reaction of thiosemicarbazide with 2-bromoacetic acid to form 2-(1,3-thiazol-2-ylimino)acetic acid, which is then reacted with allyl bromide to form the final product. The synthesis of 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one has been optimized to yield high purity and high yield.
科学的研究の応用
3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one has been used extensively in scientific research due to its unique chemical properties. It has been used as a ligand for metal ions, as well as a fluorescent probe for the detection of metal ions. 3-allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one has also been studied for its potential use as an antibacterial and antifungal agent, as well as a potential anticancer agent.
特性
IUPAC Name |
(2E)-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-2-4-12-7(13)6-15-9(12)11-8-10-3-5-14-8/h2-3,5H,1,4,6H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTVSXRXHKVFEP-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CSC1=NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)CS/C1=N/C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B5915165.png)

![6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915177.png)
![[2-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5915182.png)
![3-(3-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5915189.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)


![ethyl (2-bromo-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5915214.png)
![3-(2-fluorobenzyl)-5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915224.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5915244.png)

![4-[3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915261.png)